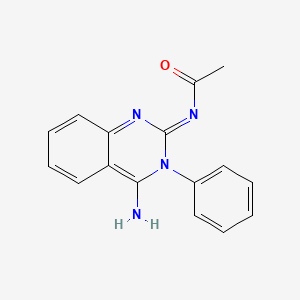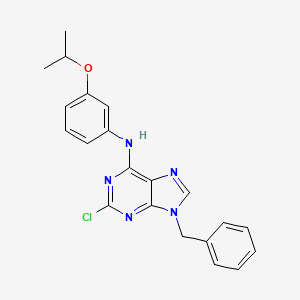
(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is a complex organic compound that features a quinoxaline core substituted with a cyclopentyl group, a morpholino group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-fluoroquinoxaline with cyclopentylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinoxaline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Aplicaciones Científicas De Investigación
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopentyl(morpholino)methylene)-quinoxalin-6-amine
- 7-Fluoroquinoxaline derivatives
- Morpholino-substituted quinoxalines
Uniqueness
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is unique due to the presence of the cyclopentyl and morpholino groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
920034-20-4 |
|---|---|
Fórmula molecular |
C18H21FN4O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C18H21FN4O/c19-14-11-16-17(21-6-5-20-16)12-15(14)22-18(13-3-1-2-4-13)23-7-9-24-10-8-23/h5-6,11-13H,1-4,7-10H2 |
Clave InChI |
GFXGPZKWWZQEBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=NC2=CC3=NC=CN=C3C=C2F)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)

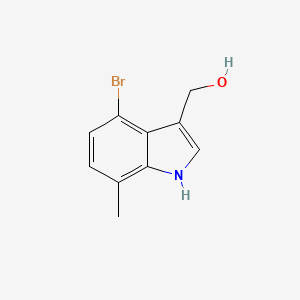
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
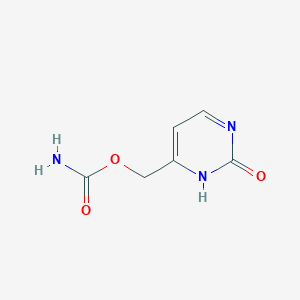
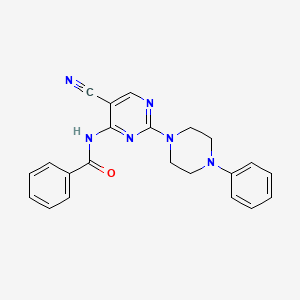
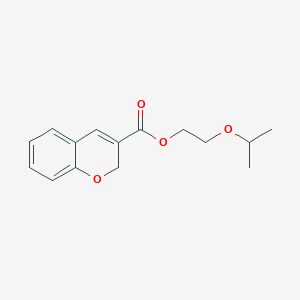

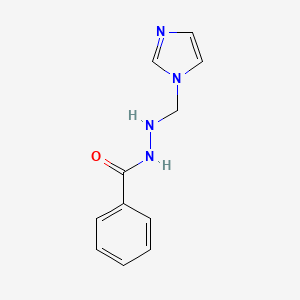
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
